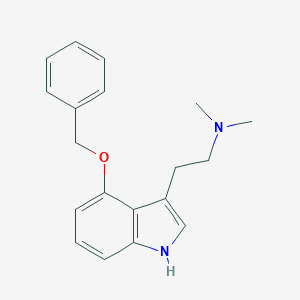

O-Benzyl Psilocin

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-23-5 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quest for a Stable Psychedelic Therapeutic

An In-Depth Technical Guide to O-Benzyl Psilocin: A Key Intermediate in Psychedelic Prodrug Development

The field of psychedelic medicine is undergoing a renaissance, with psilocybin, the primary psychoactive component of Psilocybe mushrooms, at the forefront of clinical research for conditions like treatment-resistant depression and anxiety.[1] Psilocybin, however, is a prodrug; it is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[2][3][4][5] Psilocin is the true effector molecule, exerting its potent agonist activity at serotonin 5-HT2A receptors to produce its characteristic psychedelic effects.[2][6]

Despite its therapeutic potential, psilocin presents a significant pharmaceutical challenge: its 4-hydroxyl group is highly susceptible to oxidation, rendering the molecule notoriously unstable, particularly in solution.[7] This instability complicates large-scale synthesis, purification, and formulation. To circumvent this, researchers have focused on developing stable, synthetic prodrugs that can be reliably manufactured and administered, releasing psilocin only after metabolic activation in vivo.

This is where this compound (4-Benzyloxy-N,N-dimethyltryptamine) emerges as a cornerstone of modern psychedelic drug development. It is not an active therapeutic itself, but rather a critical, stable synthetic intermediate. By "protecting" the reactive hydroxyl group with a benzyl ether, chemists can perform a variety of synthetic modifications before cleaving the benzyl group in a final step. This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound for professionals in drug discovery and development.

Section 1: Chemical Structure and Physicochemical Properties

This compound is a tryptamine derivative characterized by a benzyl group attached via an ether linkage to the 4-position of the indole ring. This structural feature is the key to its utility, masking the phenolic hydroxyl group of psilocin.

Chemical Structure of this compound

The core properties of this compound are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | [8] |

| Molecular Formula | C19H22N2O | [8][9][10] |

| Molecular Weight | 294.39 g/mol | [9][10] |

| CAS Number | 28383-23-5 | [8][10] |

| Common Synonyms | 4-(Benzyloxy)-N,N-dimethyltryptamine, 4-BnO-DMT | [8][9] |

Section 2: The Strategic Synthesis of a Versatile Intermediate

The synthesis of this compound is designed for efficiency and scalability, providing a stable platform for further chemical elaboration. The benzyl protecting group is chosen for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation. A common and effective synthetic route begins with the commercially available 4-benzyloxyindole.

Experimental Protocol: Synthesis of this compound from 4-Benzyloxyindole

This protocol is a well-established method for the gram-scale synthesis of this compound, notable for its straightforward execution and high yields.[7][11]

Step 1: Formation of the Indole-3-glyoxylamide

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-benzyloxyindole (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

-

Reaction: Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C. A yellow precipitate of the intermediate indol-3-ylglyoxylyl chloride will form.

-

Quench: After 30 minutes of stirring at 0°C, slowly add a solution of dimethylamine (2.5 eq, typically a 2M solution in THF) to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried to yield the N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide as a stable solid.

-

Causality Note: The use of oxalyl chloride followed by an amine is a classic method for introducing a two-carbon side chain at the C3 position of an indole. The intermediate glyoxylyl chloride is highly reactive and not isolated. The dimethylamine directly forms the stable amide, which is the precursor to the final ethylamine side chain.

-

Step 2: Reduction of the Amide to this compound

-

Setup: In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in an anhydrous solvent like 2-methyltetrahydrofuran (2-MeTHF).

-

Reaction: Slowly add the glyoxylamide from Step 1 in portions to the LiAlH4 suspension. The reaction is exothermic and may require external cooling to maintain control.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes the excess LiAlH4 and precipitates the aluminum salts.

-

Purification: Filter the resulting slurry and wash the filter cake thoroughly with the reaction solvent. The combined filtrate is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

-

Causality Note: LiAlH4 is a powerful reducing agent capable of reducing both the ketone and the amide functionalities of the glyoxylamide to the corresponding methylene groups, thus forming the desired N,N-dimethylethanamine side chain in a single, efficient step.

-

Caption: Synthetic workflow for this compound.

Section 3: Gateway to Psilocin and Novel Prodrugs

The primary utility of this compound lies in its role as a stable precursor. From this single compound, one can access psilocin itself or an array of novel prodrugs through a strategy of late-stage diversification.

Deprotection to Psilocin

The conversion of this compound to psilocin is achieved through catalytic hydrogenation. This reaction selectively cleaves the benzyl ether bond without affecting the rest of the molecule.

-

Reaction: this compound is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator).[12][13] The reaction is typically complete within a few hours at room temperature.

-

Significance: This step must be performed immediately before the psilocin is to be used or converted into a salt for storage, due to the aforementioned instability of the final product.

Late-Stage Diversification for Novel Prodrugs

A more advanced strategy is to use this compound to synthesize more stable and potentially pharmacokinetically-tuned prodrugs, such as O-acetyl psilocin (psilacetin).[11][12] This approach avoids the isolation of psilocin entirely.

-

Debenzylation and in situ Acylation: The catalytic hydrogenation of this compound is performed in the presence of acetic anhydride and a mild base like sodium acetate.[12]

-

Mechanism: As the benzyl group is cleaved by hydrogenolysis to generate the psilocin intermediate, the highly reactive 4-hydroxyl group is immediately acylated by the acetic anhydride in the reaction mixture.

-

Outcome: This one-pot reaction yields O-acetyl psilocin directly, a compound that is significantly more stable than psilocin and can be easily purified and stored.[7] This same principle can be applied to create a wide variety of ester and carbonate prodrugs with potentially different rates of metabolic cleavage.[1][14]

Section 4: Pharmacological Context and Metabolic Fate

While this compound is a synthetic tool, its ultimate purpose is to generate molecules that interact with human physiology. The end-product of its use, psilocin, is a potent psychedelic whose pharmacology has been extensively studied.

Mechanism of Action of Psilocin

Psilocin's structural similarity to serotonin allows it to bind to multiple serotonin receptor subtypes.[2][6] Its psychedelic effects are primarily mediated by its agonist activity at the 5-HT2A receptor.[4][6] Activation of this receptor, particularly in cortical regions of the brain, leads to profound changes in perception, cognition, and mood. Psilocin also shows significant affinity for other receptors, including 5-HT1A and 5-HT2C, which may contribute to the nuances of its overall effect profile.[3][6][15]

Metabolic Conversion and Elimination

Once a prodrug (like psilocybin or a synthetic ester) is administered, it is rapidly metabolized to psilocin.[3][4] Psilocin itself has a relatively short plasma half-life of 2-3 hours.[3] The body eliminates psilocin through two primary metabolic pathways:

-

Glucuronidation: The primary route of metabolism involves the conjugation of the 4-hydroxyl group with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming the inactive psilocin-O-glucuronide, which is then excreted in the urine.[3][16]

-

Oxidation: A secondary pathway involves monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which convert psilocin to 4-hydroxyindole-3-acetic acid (4-HIAA), another inactive metabolite.[3][16][17]

Caption: Metabolic pathway of a psilocin prodrug.

Section 5: Analytical Applications

In modern drug development, stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices. Deuterated analogs of this compound, such as this compound-d4, serve this critical role in preclinical and clinical research.[18][19][20] They are used as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays to precisely measure the concentration of the unlabeled drug or its metabolites in plasma, urine, or tissue samples.

Protocol: Isotopic Purity Assessment of this compound-d4 via LC-MS

Ensuring the isotopic purity of the internal standard is a self-validating step crucial for the integrity of pharmacokinetic data.

-

Sample Preparation: Prepare a solution of this compound-d4 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over several minutes to ensure separation from any potential impurities.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition: Full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Extract the ion chromatograms for the expected masses of the unlabeled (d0) and all deuterated species (d1, d2, d3, d4). The isotopic purity is calculated from the relative peak areas of each species. For this compound-d4, the expected [M+H]+ ion is at m/z 299.2, whereas the unlabeled [M+H]+ is at m/z 295.2. High-quality standards should exhibit >98% isotopic enrichment for the d4 species.[18]

-

Trustworthiness: This protocol validates the internal standard itself. An impure standard would lead to inaccurate quantification of the analyte, compromising the entire study. This step ensures the reliability of all subsequent pharmacokinetic data.

-

Conclusion

This compound represents a pivotal molecule in the advancement of psychedelic therapeutics. While it possesses no direct pharmacological activity, its role as a stable, versatile, and strategically crucial synthetic intermediate cannot be overstated. It provides chemists with a robust platform to bypass the inherent instability of psilocin, enabling the efficient synthesis of the active molecule itself and, more importantly, facilitating the discovery and development of a new generation of psilocin prodrugs. As researchers strive to create psychedelic-based medicines with optimized delivery, duration, and safety profiles, the foundational chemistry enabled by intermediates like this compound will continue to be an indispensable engine of innovation.

References

-

This compound | C19H22N2O | CID 13566983 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Gl-Abraha, F., et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 14, 2026, from [Link]

-

This compound | CAS#:28383-23-5 | Chemsrc. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Raithatha, S. A., et al. (2023). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. Journal of Medicinal Chemistry. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Raithatha, S. A., et al. (2023). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 14, 2026, from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis. Retrieved January 14, 2026, from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Synthesis of Psilocybin & Psilocin. Erowid. Retrieved January 14, 2026, from [Link]

-

Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products. Retrieved January 14, 2026, from [Link]

-

The chemical structures of the synthetic novel prodrug derivatives (NPDs) of psilocin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Glatfelter, G. C., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Pharmacology & Translational Science. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Chavel, G., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. MDPI. Retrieved January 14, 2026, from [Link]

-

Psilocin - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Pharmacokinetics of Psilocybin: A Systematic Review. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

O-Benzyl Psilocybin | CAS No: 1026609-93-7. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Grech-Sollars, M., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Blicker, L. (2023). Synthetic Psilocin Prodrugs against Anxiety. ChemistryViews. Retrieved January 14, 2026, from [Link]

-

The effect of psilocin on neurotransmitters release in the claustrum and on rat behavior. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Glatfelter, G. C., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Pharmacology & Translational Science. ACS Publications. Retrieved January 14, 2026, from [Link]

-

In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Psilocybin - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psilocin - Wikipedia [en.wikipedia.org]

- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psilocybin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C19H22N2O | CID 13566983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CAS#:28383-23-5 | Chemsrc [chemsrc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [erowid.org]

- 14. Synthetic Psilocin Prodrugs against Anxiety - ChemistryViews [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. usbio.net [usbio.net]

- 20. O-Benzyl Psilocybin-d4 | TRC-B288722-50MG | LGC Standards [lgcstandards.com]

O-Benzyl Psilocin: A Core Synthetic Intermediate for Advancing Psychedelic Research and Drug Development

Abstract

The resurgence of research into psychedelic compounds for therapeutic applications has placed a significant demand on the reliable synthesis of psilocybin and its active metabolite, psilocin. However, the inherent chemical instability of psilocin—its sensitivity to oxidation and light—presents a formidable challenge for chemists and pharmacologists. This guide provides an in-depth technical overview of O-Benzyl Psilocin (4-benzyloxy-N,N-dimethyltryptamine), a pivotal synthetic intermediate that circumvents the challenges associated with psilocin's lability. We will explore the rationale for its use, its synthesis, and its critical applications in the development of novel psilocin prodrugs, the generation of analytical standards, and the facilitation of advanced pharmacological studies. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this essential tool in the field of psychedelic science.

The Foundational Challenge: The Instability of Psilocin

Psilocybin, a naturally occurring prodrug found in various fungi, is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[1][2] It is psilocin that readily crosses the blood-brain barrier and exerts its profound psychoactive effects, primarily through agonism at serotonin receptors, most notably the 5-HT₂A receptor.[3][4]

Despite being the primary active agent, psilocin is notoriously unstable. The electron-rich phenol moiety at the 4-position of the indole ring is highly susceptible to oxidation, leading to the formation of colored, inactive decomposition products. This instability complicates its direct synthesis, purification, storage, and formulation, creating a significant bottleneck for research and clinical development.[5][6] To overcome this, synthetic chemists employ protecting group strategies, with benzyl protection of the critical hydroxyl group emerging as a robust and widely adopted solution.

This compound: The Stabilized Precursor

This compound is a synthetic tryptamine in which the reactive 4-hydroxyl group of psilocin is protected by a benzyl ether. This strategic chemical modification renders the molecule significantly more stable and easier to handle than psilocin itself, without interfering with the subsequent construction of the tryptamine side chain or other derivatizations.[5][7] It serves as a reliable and versatile starting material for the synthesis of psilocin, psilocybin, and a diverse array of novel therapeutic candidates.[8][9][10]

Synthesis Protocol: From 4-Hydroxyindole to this compound

The synthesis of this compound is a multi-step process that begins with commercially available 4-hydroxyindole. The following protocol is a standard, lab-scale procedure adapted from methodologies described in the scientific literature.[7][10]

Experimental Protocol: Synthesis of this compound

-

Step 1: Protection of 4-Hydroxyindole.

-

Dissolve 4-hydroxyindole in a suitable polar aprotic solvent (e.g., DMF or THF).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

-

Add benzyl bromide or benzyl chloride and heat the reaction mixture to form the benzyl ether, yielding 4-(benzyloxy)indole.

-

Monitor reaction completion via TLC. Purify the product using column chromatography or recrystallization.

-

-

Step 2: Glyoxylamide Formation.

-

Dissolve the 4-(benzyloxy)indole from Step 1 in a dry, non-polar solvent like diethyl ether or DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add oxalyl chloride dropwise. A precipitate, the indol-3-ylglyoxylyl chloride, will form.

-

After stirring, filter the solid intermediate and wash with cold solvent.

-

-

Step 3: Amidation.

-

Suspend the intermediate from Step 2 in a suitable solvent (e.g., THF).

-

Add a solution of dimethylamine (often as a solution in THF or as a gas) to the suspension.[5]

-

Stir until the reaction is complete, forming the N,N-dimethyl glyoxylamide derivative. This product often precipitates and can be collected by filtration.[5]

-

-

Step 4: Reduction to this compound.

-

Carefully add the dried glyoxylamide from Step 3 to a suspension of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in a dry etheral solvent (e.g., THF or 2-MeTHF) under an inert atmosphere (e.g., Argon).[7]

-

Reflux the reaction mixture to drive the reduction of both the amide and the ketone.

-

After completion, carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via recrystallization or column chromatography to yield pure this compound.

-

This synthetic route provides a reliable method for producing the stable this compound intermediate, which is the cornerstone for subsequent research applications.

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for laboratory use.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | [11] |

| Synonyms | 4-(Benzyloxy)-N,N-dimethyltryptamine, 4-BnO-DMT | [12] |

| CAS Number | 28383-23-5 | [11] |

| Molecular Formula | C₁₉H₂₂N₂O | [11][12] |

| Molecular Weight | 294.39 g/mol | [12] |

| Appearance | Typically a solid or oil | - |

| Stability | Significantly more stable to air and light than psilocin | [5] |

Core Research Applications of this compound

The utility of this compound in research is primarily as a versatile synthetic intermediate. It enables precise and controlled chemical manipulations that would be difficult or impossible to perform directly on the unstable psilocin molecule.

Gateway to Psilocin and Psilocybin Synthesis

A primary use of this compound is for the straightforward, high-yield synthesis of psilocin for use as an analytical standard or for pharmacological assays.[10] The benzyl protecting group can be cleanly removed through catalytic hydrogenolysis.

Experimental Protocol: Deprotection to Psilocin

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C).[7]

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Filter the mixture through Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield psilocin. Due to its instability, the resulting psilocin should be used immediately or stored under inert gas in a freezer, protected from light.[5]

Caption: Conversion of this compound to Psilocin.

From the synthesized psilocin, one can then proceed to synthesize psilocybin via phosphorylation, although modern methods are being developed to streamline this process.[7][13]

A Scaffold for Novel Prodrug Development

Perhaps the most impactful application of this compound is in the development of new psilocin prodrugs.[8][9] While psilocybin is the natural prodrug, researchers are creating synthetic alternatives to modulate the pharmacokinetic profile of psilocin. The goal is to develop compounds with potentially shorter durations of action, improved stability, or different metabolic pathways, which could be advantageous in a clinical setting.[8]

This compound is an ideal starting point for creating a library of diverse prodrugs (e.g., esters, carbonates, carbamates). A highly efficient "one-pot" deprotection/functionalization strategy can be employed.[5]

Experimental Workflow: Prodrug Library Synthesis

-

Deprotection: this compound is subjected to catalytic hydrogenolysis as described in section 3.1, but the psilocin product is not isolated.

-

In-situ Functionalization: Once the deprotection is complete (confirmed by TLC), the catalyst is filtered off. The resulting psilocin solution is then immediately treated with an acylating or functionalizing agent (e.g., an acid chloride, anhydride, or chloroformate) in the presence of a base.

-

Prodrug Formation: The agent reacts with the newly exposed 4-hydroxyl group to form the desired prodrug (e.g., psilocin benzoate, psilocin acetate).

-

Purification: The final prodrug is purified using standard techniques like column chromatography or crystallization.

This approach avoids the isolation of the unstable psilocin, leading to higher yields and purity of the final prodrugs.[5] This strategy has been used to synthesize and screen dozens of new chemical entities, identifying candidates with altered pharmacokinetic profiles compared to psilocybin.[9]

Caption: One-pot workflow for novel psilocin prodrugs.

Downstream Pharmacological Research Enabled by Stable Precursors

The ability to reliably synthesize psilocin and its analogues via the this compound intermediate is the critical first step for a wide range of pharmacological investigations. These studies aim to characterize the interaction of these compounds with neural systems and evaluate their therapeutic potential.

In Vitro Receptor Binding and Functional Assays

Once synthesized, high-purity psilocin is used to determine its binding affinity and functional activity at various neurotransmitter receptors. This is fundamental to understanding its mechanism of action. Psilocin is known to be a non-selective serotonin receptor agonist.[4][14] Radioligand binding assays are used to quantify its affinity (expressed as the inhibition constant, Kᵢ) for a panel of receptors.

Table: Receptor Binding Profile of Psilocin

| Receptor Target | Binding Affinity (Kᵢ, nM) | Source |

| 5-HT₂A | 5.9 - 13 | [4][15] |

| 5-HT₁A | 129 - 180 | [4][15] |

| 5-HT₂C | 46 | [15] |

| 5-HT₂B | 3.5 | [4] |

| 5-HT₁D | 22 | [15] |

| 5-HT₇ | 47 | [15] |

| SERT | >10,000 | [15] |

Note: Kᵢ values can vary between studies based on experimental conditions. Lower values indicate higher binding affinity.

This data confirms that while psilocin's psychedelic effects are primarily mediated by the 5-HT₂A receptor, its engagement with other receptors (e.g., 5-HT₁A, 5-HT₂C) likely contributes to the full spectrum of its subjective and physiological effects.[3][4]

In Vivo Preclinical Behavioral and Neurochemical Studies

The synthesized compounds are essential for in vivo studies using animal models to predict therapeutic efficacy and psychoactive potential.

-

Head-Twitch Response (HTR): In rodents, the head-twitch response is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly predictive of hallucinogenic potency in humans.[14][16] Dose-response studies with psilocin and its novel prodrugs are conducted to assess their in vivo potency.

-

Microdialysis: In vivo microdialysis in freely moving animals allows researchers to measure real-time changes in extracellular neurotransmitter levels (e.g., serotonin, dopamine, glutamate) in specific brain regions after administration of a compound.[16] This provides direct evidence of the neurochemical impact of psilocin and its analogues. For instance, studies have shown psilocin alters dopamine, noradrenaline, and serotonin levels in brain structures like the claustrum.[16]

Conclusion

This compound is more than just a synthetic intermediate; it is a critical enabling tool that has fundamentally unlocked the potential for advanced research in psychedelic medicine. By providing a stable and versatile platform, it allows scientists to bypass the inherent instability of psilocin, facilitating reliable synthesis of the active molecule and the exploration of a vast chemical space of novel prodrugs. The causality is clear: without a stable precursor like this compound, the systematic development of next-generation psilocin-based therapeutics with optimized pharmacokinetic and pharmacodynamic properties would be severely hampered. Its continued use will be central to refining our understanding of psychedelic pharmacology and translating these powerful molecules into approved medicines.

References

-

Gl-Abra, N., et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. [Link]

-

Agin-Liebes, G., et al. (2022). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. PubMed Central. [Link]

-

Agin-Liebes, G., et al. (2022). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2022). The chemical structures of the synthetic novel prodrug derivatives (NPDs) of psilocin. [Link]

-

Chadefaux, D., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. PubMed Central. [Link]

-

Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products. [Link]

-

Gluck, M. R., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. PubMed Central. [Link]

-

Chadefaux, D., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. MDPI. [Link]

-

Pharmaffiliates. (n.d.). O-Benzyl Psilocybin. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Kaplan, L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]

-

Veranova. (n.d.). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. [Link]

-

Grech-Sollars, M., et al. (2023). Molecular and Medical Aspects of Psychedelics. PubMed Central. [Link]

-

Wikipedia. (n.d.). Psilocin. [Link]

-

Riga, M. S., et al. (2024). The effect of psilocin on neurotransmitters release in the claustrum and on rat behavior. ResearchGate. [Link]

-

Gluck, M. R., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Chemical Neuroscience. [Link]

-

Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

-

Meshkat, S., et al. (2025). Pharmacokinetics of psilocybin: a systematic review. Drugs and Alcohol Today. [Link]

-

Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. ResearchGate. [Link]

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. [Link]

-

van der Sack, M., et al. (2025). Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis. Clinical Pharmacokinetics. [Link]

-

Meshkat, S., et al. (2025). Pharmacokinetics of Psilocybin: A Systematic Review. Pure.tue.nl. [Link]

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. [Link]

-

ResearchGate. (n.d.). Receptor Binding Profile of Psilocin. [Link]

-

HuiCheng Biotech. (n.d.). O-Benzyl Psilocybin. [Link]

-

Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. [Link]

-

da Silva, G. N., et al. (2024). Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives. MDPI. [Link]

-

Wikipedia. (n.d.). 25B-NBOMe. [Link]

Sources

- 1. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricardinis.pt [ricardinis.pt]

- 3. Psilocin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. This compound | C19H22N2O | CID 13566983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. veranova.com [veranova.com]

- 14. Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

O-Benzyl Psilocin: A Technical Guide to a Stable and Versatile Psilocin Precursor

Abstract

This technical guide provides an in-depth exploration of O-Benzyl Psilocin (4-benzyloxy-N,N-dimethyltryptamine), a stable and synthetically accessible prodrug of the psychoactive compound psilocin. Psilocin's inherent instability presents significant challenges for research and pharmaceutical development. This document details the rationale for utilizing a benzyl ether protecting group to enhance stability, provides a comprehensive synthesis protocol for this compound, and outlines methodologies for its characterization. Furthermore, this guide offers detailed experimental protocols for evaluating the stability of this compound in comparison to psilocin and for assessing its pharmacokinetic profile and in vivo conversion to psilocin. This whitepaper is intended for researchers, scientists, and drug development professionals working to advance the study of serotonergic compounds for therapeutic applications.

Introduction: The Challenge of Psilocin Instability

Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is the primary molecule responsible for the psychedelic effects of "magic mushrooms."[1] Its therapeutic potential in treating a range of psychiatric disorders is an area of intense research.[2] However, the clinical and research applications of psilocin are hampered by its significant chemical instability. The phenolic hydroxyl group at the 4-position of the indole ring is highly susceptible to oxidation, particularly in solution and when exposed to light and air, leading to the formation of colored degradation products and a loss of potency.[3][4] This instability complicates storage, formulation, and accurate dosing.

To overcome these limitations, the use of prodrugs that mask the reactive hydroxyl group has become a critical strategy. Psilocybin itself is a naturally occurring prodrug, with a phosphate ester that is rapidly cleaved in vivo by alkaline phosphatases to release psilocin.[5] While effective, the synthesis of psilocybin can be complex.[6] this compound presents a synthetically more straightforward and highly stable alternative. The benzyl ether protecting group is known for its robustness under a wide range of chemical conditions and can be reliably cleaved in vivo to liberate the active psilocin.[7][8]

This guide provides the necessary technical information for the synthesis, characterization, and evaluation of this compound as a stable and viable psilocin precursor for research and development.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the commercially available 4-benzyloxyindole.[1][9] The following protocol is a composite of established synthetic routes for tryptamines and their analogues.

Synthesis Protocol

Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide

-

To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether (10-20 mL/g of indole) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

-

Stir the resulting mixture at room temperature for 2-3 hours. The formation of a yellow precipitate is typically observed.

-

Cool the reaction mixture back to 0 °C and add a solution of dimethylamine in THF (2.0 M, 5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-benzyloxy-3-indoleglyoxylamide, which can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound (4-Benzyloxy-N,N-dimethyltryptamine)

-

To a suspension of lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) (20-30 mL/g of glyoxylamide) in a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-benzyloxy-3-indoleglyoxylamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate in vacuo to yield the crude this compound.

-

Purify the product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford this compound as a solid.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Analytical Characterization of this compound

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the indole, benzyl, and dimethylaminoethyl protons. The chemical shifts and coupling constants should be consistent with the structure. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The exact mass of the molecular ion ([M+H]⁺) should be observed, confirming the elemental composition. |

| HPLC | A single major peak indicating high purity. The retention time will be specific to the column and method used. |

Stability Assessment of this compound

A key advantage of this compound is its enhanced stability compared to psilocin. The following protocol outlines a forced degradation study to quantitatively assess and compare the stability of these two compounds under various stress conditions.

Protocol for Comparative Stability Study

1. Preparation of Stock Solutions:

-

Prepare stock solutions (e.g., 1 mg/mL) of both this compound and psilocin in a suitable organic solvent such as methanol or acetonitrile.

2. Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solutions in 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solutions in 0.1 M NaOH.

-

Oxidative Degradation: Dilute the stock solutions in a solution of 3% hydrogen peroxide.

-

Thermal Degradation: Incubate aliquots of the stock solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose aliquots of the stock solutions to a controlled light source (e.g., a photostability chamber).

3. Time Points and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method with UV or MS detection to quantify the remaining percentage of the parent compound and identify major degradation products.

4. Data Analysis:

-

Plot the percentage of the remaining compound against time for each condition.

-

Calculate the degradation rate constants and the half-life (t₁/₂) for both this compound and psilocin under each stress condition.

Diagram of Stability Testing Workflow

Caption: Workflow for comparative stability testing.

In Vivo Conversion and Pharmacokinetics

The utility of this compound as a prodrug is dependent on its efficient conversion to psilocin in vivo. The following protocol describes a typical pharmacokinetic study in a rodent model to evaluate this conversion.

Protocol for In Vivo Pharmacokinetic Study in Rats

1. Animal Model and Dosing:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).

-

Administer a single oral dose of this compound to the rats. A dose range should be selected based on preliminary studies or literature on similar compounds.

2. Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) post-dosing.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid) to prevent ex vivo degradation of psilocin.[10]

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and psilocin in rat plasma.[11][12]

-

The method should include the use of stable isotope-labeled internal standards for both analytes to ensure accuracy and precision.

4. Pharmacokinetic Analysis:

-

Plot the plasma concentrations of this compound and psilocin versus time.

-

Calculate key pharmacokinetic parameters for both compounds, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

-

The appearance of psilocin in the plasma following administration of this compound will confirm its in vivo conversion.

Diagram of In Vivo Conversion Pathway

Caption: In vivo conversion of this compound.

Toxicology and Safety Considerations

While this compound is anticipated to have a favorable safety profile due to its conversion to the well-studied psilocin, it is essential to consider the toxicology of the intact prodrug and its other potential metabolites, such as benzyl alcohol. Benzyl alcohol has low acute toxicity but can have adverse effects at high concentrations.[13][14] Therefore, standard preclinical toxicology studies, including acute and repeated-dose toxicity studies in a relevant animal model, are necessary to establish the safety profile of this compound before it can be considered for human administration.

Conclusion

This compound is a promising prodrug of psilocin that offers significant advantages in terms of chemical stability and synthetic accessibility. The benzyl ether protecting group effectively masks the labile phenolic hydroxyl group of psilocin, allowing for improved storage, handling, and formulation. The methodologies outlined in this technical guide provide a framework for the synthesis, characterization, and preclinical evaluation of this compound. By following these protocols, researchers can rigorously assess the properties of this compound and its potential as a valuable tool in the ongoing exploration of psychedelic-assisted therapies. The enhanced stability of this compound may facilitate more consistent and reliable preclinical research and could ultimately lead to the development of more stable and patient-friendly pharmaceutical formulations of psilocin.

References

-

Martin, R., Schürenkamp, J., Gasse, A., Pfeiffer, H., & Köhler, H. (2012). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. Journal of Mass Spectrometry, 47(11), 1459-1465. [Link]

-

BioPharma Services, Inc. (n.d.). Clinical Research Spotlight: Psilocybin and Psilocin Method. BioPharma Services. [Link]

-

Eklund, J., Bremberg, U., Larsson, J., Torkelsson, E., Wennerberg, J., Zandelin, S., & Odell, L. R. (2025). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry, 68(7), 7153-7165. [Link]

-

Holze, F., Geyer, F., Vizeli, P., & Liechti, M. E. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689. [Link]

-

Holze, F., Geyer, F., Vizeli, P., & Liechti, M. E. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. edoc. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Lindenblatt, H., Kramer, E., Holzmann-Erens, P., Gouzoulis-Mayfrank, E., & Kovar, K. A. (1998). Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 709(1-2), 255-263. [Link]

-

Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Angewandte Chemie International Edition, 55(31), 8979-8983. [Link]

-

Crich, D., & Jayalath, P. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 9(12), 2277–2280. [Link]

-

Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]

-

University of California, Irvine. (n.d.). Alcohol Protecting Groups. UCI Department of Chemistry. [Link]

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935-938. [Link]

-

ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate. [Link]

-

Akpinar, E., & Tunc, T. (2022). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Drug and Chemical Toxicology, 45(2), 857-864. [Link]

-

Bansal, S., & Singh, R. (2009). Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. Arzneimittelforschung, 59(11), 569-573. [Link]

-

Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2018). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60-65. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. [Link]

-

Kapur, S., Shusterman, A., Verma, R. P., Hansch, C., & Selassie, C. D. (2000). Toxicology of benzyl alcohols: a QSAR analysis. Chemosphere, 41(10), 1643-1649. [Link]

-

Eklund, J., Bremberg, U., Larsson, J., Torkelsson, E., Wennerberg, J., Zandelin, S., & Odell, L. R. (2025). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. [Link]

-

Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4162. [Link]

-

Lee, H. J., & Amidon, G. L. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Archives of Pharmacal Research, 41(3), 263-273. [Link]

-

Rais, R., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(19), 8171-8182. [Link]

-

Gotvaldová, K., et al. (2025). determination of tryptamine alkaloids and their stability in psychotropic mushrooms. Drug Testing and Analysis. [Link]

-

Chen, X., et al. (2006). Prodrugs of Scutellarin: Ethyl, Benzyl and N,N-diethylglycolamide Ester Synthesis, Physicochemical Properties, Intestinal Metabolism and Oral Bioavailability in the Rats. European Journal of Pharmaceutical Sciences, 29(3-4), 245-253. [Link]

-

PubChem. (n.d.). Benzyl Alcohol. PubChem. [Link]

-

Hibbs, J. R., et al. (2024). Effect of oral tryptamines on the gut microbiome of rats-a preliminary study. PeerJ, 12, e17517. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Van der Sypt, F., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Molecular Diversity, 28(3), 1189-1197. [Link]

-

RJPT SimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPT SimLab. [Link]

-

Luscombe, G. P., & Marley, E. (1978). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 62(4), 531-543. [Link]

-

ResearchGate. (n.d.). Illustration of the experimental protocols. Rats were administered by.... ResearchGate. [Link]

- Google Patents. (n.d.). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.

-

Krise, J. P., & Stella, V. J. (1996). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. Journal of Pharmaceutical Sciences, 85(9), 941-945. [Link]

-

Sherwood, A. M., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 444-453. [Link]

- Google Patents. (n.d.). WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin.

-

ResearchGate. (n.d.). Interaction of Psychedelic Tryptamine Derivatives with a Lipid Bilayer. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

Sources

- 1. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of benzyl benzoate as a food additive and pharmaceutical agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma [edoc.unibas.ch]

- 13. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 14. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Strategic Application of the Benzyl Protecting Group in Psilocin Synthesis

Abstract

The synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin, presents a unique set of challenges rooted in the inherent reactivity of its 4-hydroxyindole core. This guide provides a comprehensive examination of the benzyl protecting group's pivotal role in navigating these challenges. We will dissect the chemical rationale for its selection, detail the experimental workflows for its application and removal, and contextualize its historical significance within the evolution of tryptamine synthesis. This document is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, from the seminal work of Hofmann to contemporary large-scale production methodologies.

The Synthetic Conundrum: Reactivity of the 4-Hydroxyindole Nucleus

The synthesis of psilocin is not merely a matter of assembling its constituent atoms; it is a strategic exercise in controlling reactivity. The core of the molecule, 4-hydroxyindole, possesses a phenolic hydroxyl group at the C4 position. This group imparts several chemical characteristics that complicate direct synthesis:

-

Acidity and Nucleophilicity: The hydroxyl proton is acidic, making the oxygen atom a potent nucleophile, especially under basic conditions.

-

Oxidative Instability: Phenolic systems are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition products, compromising the purity and yield of the final compound.[1]

-

Electrophilic Interference: Key steps in building the tryptamine side chain, such as the widely used Speeter-Anthony synthesis, involve highly electrophilic reagents like oxalyl chloride. An unprotected 4-hydroxyl group would readily react with such reagents, leading to undesired side products and preventing the crucial acylation at the C3 position of the indole ring.

To achieve a selective and high-yielding synthesis, the temporary masking, or "protection," of this reactive hydroxyl group is not just advantageous—it is essential.

The Benzyl Group: A Strategic Choice for Hydroxyl Protection

The benzyl (Bn) group, introduced as a benzyl ether, has historically been the protecting group of choice in psilocin synthesis. Its prevalence is rooted in a unique combination of stability and selective lability that makes it ideally suited for the required reaction sequence.[2][3][4]

Causality Behind the Choice:

-

Robust Stability: The benzyl ether linkage is exceptionally stable across a wide range of reaction conditions.[2] It is inert to the strongly basic and nucleophilic reagents used in side-chain formation and withstands the harsh, highly reductive conditions of lithium aluminum hydride (LiAlH₄) reduction.[5] This chemical resilience is paramount for the integrity of the molecule throughout the multi-step synthesis.

-

Mild and Orthogonal Removal: Despite its stability, the benzyl group can be cleaved under remarkably mild and selective conditions via catalytic hydrogenolysis.[2][6] This process is orthogonal to most other functional groups in the molecule, ensuring that only the C-O bond of the benzyl ether is broken, leaving the rest of the psilocin structure intact.

This "stable-yet-removable" dichotomy is the cornerstone of its utility. It allows the chemist to effectively "hide" the reactive hydroxyl group, perform the necessary chemical transformations on other parts of the molecule, and then "unveil" it in the final step to yield the target compound.

The Experimental Workflow: Protection, Elaboration, and Deprotection

The synthesis of psilocin using a benzyl protecting group strategy can be logically divided into three core stages. This approach was famously employed in one of the first syntheses developed by Albert Hofmann and his team at Sandoz.[5][7][8][9]

Stage 1: Protection of 4-Hydroxyindole

The first step involves the conversion of the phenolic hydroxyl group into a benzyl ether. This is typically achieved via a Williamson ether synthesis.

Protocol 1: Benzylation of 4-Hydroxyindole

-

Reagents & Setup: To a stirred solution of 4-hydroxyindole in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Deprotonation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

-

Alkylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup & Purification: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 4-benzyloxyindole can be purified by column chromatography.

Expert Insight: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the hydroxyl group without competing side reactions. Anhydrous conditions are essential to prevent quenching of the base and the reactive alkoxide intermediate.

Caption: Benzylation of 4-hydroxyindole via Williamson ether synthesis.

Stage 2: Side-Chain Construction

With the hydroxyl group safely protected, the focus shifts to installing the N,N-dimethylaminoethyl side chain at the C3 position. The classic approach involves a two-step acylation-amidation followed by reduction.

Caption: Workflow for C3 side-chain installation on the protected indole.

-

Acylation: 4-Benzyloxyindole is treated with oxalyl chloride in a suitable solvent like diethyl ether. This electrophilic substitution occurs selectively at the electron-rich C3 position to form an unstable indole-3-glyoxylyl chloride intermediate.

-

Amidation: The intermediate is not isolated but is reacted in situ with dimethylamine (either gaseous or as a solution) to yield the stable crystalline 4-benzyloxy-N,N-dimethylindole-3-glyoxylamide.[5]

-

Reduction: The final step in this stage is the complete reduction of both amide carbonyl groups. A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is used in a high-boiling ether solvent like THF. This step decisively demonstrates the stability of the benzyl ether, which remains untouched by the highly reactive hydride reagent, affording O-benzylpsilocin.

Stage 3: Deprotection to Yield Psilocin

This final, critical step liberates the free psilocin. The method of choice is catalytic hydrogenolysis, a process that cleaves the C-O bond of the benzyl ether while leaving the rest of the molecule intact.

Method A: Catalytic Hydrogenation

This is the traditional method, using hydrogen gas as the hydrogen source.

Protocol 2: Debenzylation via Catalytic Hydrogenation

-

Setup: Dissolve O-benzylpsilocin in a suitable solvent (e.g., methanol, ethanol).

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst is typically added as a slurry to prevent it from becoming airborne.

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (from a balloon or a pressurized system) and stir vigorously at room temperature.

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield psilocin.

Method B: Catalytic Transfer Hydrogenation (CTH)

A safer and often more convenient alternative that avoids the use of flammable, high-pressure hydrogen gas.[10]

Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation (CTH)

-

Setup: Dissolve O-benzylpsilocin in methanol or ethanol.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C).

-

Hydrogen Donor: Add a hydrogen donor such as ammonium formate (NH₄HCO₂) or formic acid to the reaction mixture (typically 3-5 equivalents).[5][10][11]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux. The reaction is often rapid, proceeding to completion in 1-4 hours.

-

Workup: The workup is identical to the catalytic hydrogenation method: filter to remove the catalyst and concentrate the solvent.

Caption: General scheme for debenzylation via catalytic hydrogenolysis.

Data Summary: Comparison of Deprotection Methods

| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |

| Hydrogen Source | Hydrogen Gas (H₂) | H-donor molecule (e.g., NH₄HCO₂) |

| Safety | Requires handling of flammable, potentially high-pressure gas. | Avoids H₂ gas; generally safer for standard lab setups.[10] |

| Equipment | Hydrogenation apparatus (e.g., Parr shaker) may be needed for pressure. | Standard laboratory glassware. |

| Reaction Time | Variable, can be several hours to overnight. | Often faster, typically 1-4 hours. |

| Selectivity | High | High, can sometimes offer better selectivity.[10] |

| Byproducts | Toluene | Toluene, CO₂, NH₃ (from ammonium formate) |

Modern Perspectives and Alternatives

While the benzyl protecting group strategy is robust and historically validated, modern large-scale syntheses often seek to improve efficiency and atom economy.[1] Some reports note that the 4-O-benzyl derivative of 4-hydroxyindole can exhibit instability under certain conditions during the acylation step if not carefully controlled.[12]

Alternative strategies have been explored:

-

Acetyl Group: An acetyl protecting group can be used, but the resulting ester is often not stable enough to survive the harsh LiAlH₄ reduction step.[12][13]

-

Direct Phosphorylation: For the synthesis of psilocybin (the phosphate prodrug of psilocin), newer methods have been developed that avoid the benzyl group strategy by using different phosphorylating agents like phosphorus oxychloride, improving the overall process for kilogram-scale production.[1][5]

Despite these advancements, the benzyl group remains a cornerstone of many laboratory-scale and established synthetic routes due to its reliability and well-understood chemistry.

Conclusion

The benzyl protecting group plays an indispensable role in the classical synthesis of psilocin. Its strategic application exemplifies the core principles of synthetic chemistry: the temporary masking of a reactive functional group to allow for selective transformations elsewhere in the molecule. By forming a stable benzyl ether, it effectively shields the sensitive 4-hydroxyl group from the aggressive reagents required to build the tryptamine side chain. Its subsequent clean and efficient removal via catalytic hydrogenolysis unveils the final product in high purity. Understanding the causality behind the selection of the benzyl group—its unique balance of stability and selective lability—provides critical insight for any researcher or scientist working in the field of tryptamine synthesis and drug development.

References

-

A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC. (2022-12-28). National Center for Biotechnology Information. [Link]

-

Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products, 66(6), 885-887. SciSpace. [Link]

-

p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1998). HETEROCYCLES, 48(1). [Link]

-

Daniel, J. A., & Sherwood, A. M. (2018). DARK Classics in Chemical Neuroscience: Psilocybin. ACS Chemical Neuroscience, 9(10), 2498-2508. PubMed. [Link]

-

Albert Hofmann. (2026-01-07). Britannica. [Link]

-

Shaba, R. (2020). Development of an improved psilocybin synthesis. Uppsala University Publications. [Link]

-

Glatt, S., Husfeld, D., & Wigand, P. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Albert Hofmann. Wikipedia. [Link]

-

Murakami, Y., et al. (1991). Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). Chemical and Pharmaceutical Bulletin, 39(9), 2259-2263. J-Stage. [Link]

-

Psilocybin. (2017-10-02). American Chemical Society. [Link]

-

Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938. ResearchGate. [Link]

-

A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000). Chemistry, 6(7), 1140-6. [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Thieme. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products, 66(6), 885-7. [Link]

-

ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. ACS Publications. [Link]

-

The Role of Benzyl Protecting Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Organic Chemistry Portal. [Link]

-

Benzyl group. Wikipedia. [Link]

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

-

What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

-

SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Ghent University. [Link]

-

Benzyl Protection. Common Organic Chemistry. [Link]

-

Psilocin. Wikipedia. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl group - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. DARK Classics in Chemical Neuroscience: Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 9. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. uu.diva-portal.org [uu.diva-portal.org]

O-Benzyl Psilocin CAS number and molecular weight

An In-Depth Technical Guide to O-Benzyl Psilocin

Introduction

This compound, a benzyl-protected derivative of psilocin, serves as a crucial synthetic intermediate in the development of novel psychedelic compounds and prodrugs. Psilocin, the pharmacologically active metabolite of psilocybin, is notoriously unstable and susceptible to oxidation.[1] The introduction of a benzyl group at the 4-hydroxy position of the indole ring imparts significant chemical stability, facilitating easier handling, purification, and further chemical modification.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and analytical methodologies pertaining to this compound, tailored for researchers and professionals in drug development.

Core Chemical Identifiers

A clear understanding of the fundamental properties of this compound is essential for its application in a research setting. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 28383-23-5 | [4][5][6] |

| Molecular Formula | C₁₉H₂₂N₂O | [4][5] |

| Molecular Weight | 294.39 g/mol (or 294.4 g/mol ) | [4][5] |

| IUPAC Name | N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | [5] |

| Synonyms | 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole, 4-(Benzyloxy)-N,N-dimethyltryptamine, CY-39 | [4][5] |

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that typically begins with the benzylation of 4-hydroxyindole. This protective step is critical as it prevents the undesired oxidation of the hydroxyl group during subsequent reactions. The classical Speeter and Anthony synthesis of tryptamines provides a foundational framework for the subsequent steps.[2]

A common synthetic route involves the following key transformations:

-

Protection of the Hydroxyl Group: 4-hydroxyindole is reacted with a benzylating agent (e.g., benzyl bromide) in the presence of a base to form 4-benzyloxyindole. This is a standard Williamson ether synthesis.

-

Introduction of the Side Chain: The protected 4-benzyloxyindole is then reacted with oxalyl chloride.[2] This forms a glyoxalylamide intermediate.

-

Formation of the Tryptamine: The intermediate is subsequently reacted with dimethylamine to form the corresponding amide.[1]

-

Reduction: The final step involves the reduction of the amide and the glyoxylyl carbonyl groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final product, this compound.[1]

This synthetic strategy is advantageous as it allows for the construction of the tryptamine side chain without compromising the integrity of the oxygen functionality on the indole ring. The resulting this compound is a stable, crystalline solid that can be purified through recrystallization.[1]

Caption: A simplified workflow for the synthesis of this compound.

Inferred Pharmacology and Mechanism of Action

This compound itself is not expected to be pharmacologically active as a psychedelic. The bulky benzyl group at the 4-position sterically hinders the molecule from binding effectively to serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[7][8]

However, this compound is considered a prodrug or a synthetic precursor to psilocin.[1][2] For it to exert a psychedelic effect, the O-benzyl group must be cleaved in vivo, a process known as debenzylation, to release the active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[2][9]

Once released, psilocin acts as a partial agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT₂A receptor.[7][8] Agonism at this receptor is thought to disrupt normal serotonergic neurotransmission in cortical and limbic brain regions, leading to the characteristic changes in perception, mood, and cognition associated with the psychedelic experience. Psilocybin, the naturally occurring prodrug, is rapidly dephosphorylated in the body to psilocin.[8] Similarly, this compound would require metabolic conversion to become active.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. scispace.com [scispace.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C19H22N2O | CID 13566983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:28383-23-5 | Chemsrc [chemsrc.com]

- 7. Psilocin - Wikipedia [en.wikipedia.org]

- 8. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of O-Benzyl Psilocin

Abstract